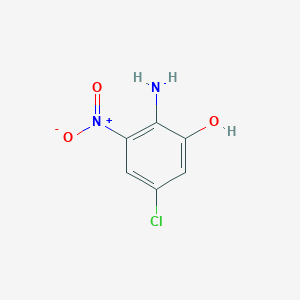

2-Amino-5-chloro-3-nitrophenol

CAS No.:

Cat. No.: VC18323909

Molecular Formula: C6H5ClN2O3

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClN2O3 |

|---|---|

| Molecular Weight | 188.57 g/mol |

| IUPAC Name | 2-amino-5-chloro-3-nitrophenol |

| Standard InChI | InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |

| Standard InChI Key | KJHAXNYWSYVDTE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

2-Amino-5-chloro-3-nitrophenol features a phenolic ring substituted with amino (-NH₂), chloro (-Cl), and nitro (-NO₂) groups at positions 2, 5, and 3, respectively. Its IUPAC name is 2-amino-5-chloro-3-nitrophenol, and its Standard InChI identifier is InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2. The compound’s planar structure and electron-withdrawing substituents contribute to its polarity and reactivity, making it soluble in polar organic solvents but poorly soluble in water.

Synthesis and Preparation

A related synthesis for 2-amino-5-chloro-3-nitropyridine involves nitrating 2-amino-5-chloropyridine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 55°C, followed by neutralization with sodium hydroxide . While this method targets a pyridine derivative, it suggests that nitration of amino-chloro-aromatics is feasible under acidic conditions. For phenolic analogs, nitration may require milder conditions to preserve the hydroxyl group’s integrity.

| Enzyme | Function | Substrate |

|---|---|---|

| MnpA | NADPH-dependent nitroreductase | Reduces nitro to hydroxylamine |

| MnpC | Aminohydroquinone dioxygenase | Cleaves aromatic ring |

Biodegradation Pathways

The degradation of 2C5NP by Cupriavidus sp. CNP-8 proceeds through partial reduction intermediates:

-

2-Chloro-5-nitrosophenol: Formed via MnpA-catalyzed reduction.

-

2-Chloro-5-hydroxylaminophenol: Further reduction product.

-

2-Amino-5-chlorohydroquinone: Product of hydroxylamine rearrangement.

-

Ring Cleavage: Catalyzed by MnpC, yielding aliphatic compounds for microbial assimilation .

For 2-amino-5-chloro-3-nitrophenol, a hypothetical pathway could involve dechlorination before ring cleavage, but experimental confirmation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume